(2-Cyano-6-methylpyridin-4-YL)boronic acid
Description
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Properties
IUPAC Name |
(2-cyano-6-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)3-7(4-9)10-5/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACPNONJJGPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Lithium Halogen Exchange:
Efficiency: This method can be highly efficient, often proceeding rapidly at low temperatures with good yields, as demonstrated by the ~66% yield for the target compound.
Selectivity: The regioselectivity is excellent, as the borylation occurs specifically at the position of the halogen atom.
Scope: The major limitation is functional group tolerance. The strongly basic and nucleophilic organolithium intermediates are incompatible with acidic protons (e.g., -OH, -NH2) and many electrophilic functional groups. For the target molecule, the cyano group is tolerated at low temperatures, but this may not be the case for other sensitive groups. The requirement for cryogenic conditions can also be a practical limitation for scalability.
Palladium Catalyzed Miyaura Borylation:
Efficiency: This cross-coupling reaction between a halopyridine and a diboron (B99234) reagent (like bis(pinacolato)diboron (B136004), B₂pin₂) typically provides good to excellent yields. organic-chemistry.org The reaction conditions are generally milder than those for lithiation.
Selectivity: Similar to the lithiation route, the selectivity is dictated by the position of the halide on the pyridine (B92270) ring.
Scope: A key advantage of the Miyaura borylation is its broad functional group tolerance. organic-chemistry.org It is compatible with a wide range of functional groups that would not survive the harsh conditions of organolithium chemistry. This makes it a more versatile method for preparing highly functionalized pyridinylboronic acids. However, the cost of palladium catalysts and specialized ligands can be a drawback for large-scale synthesis.
Iridium Catalyzed C H Borylation:
Efficiency: This modern technique allows for the direct conversion of a C-H bond to a C-B bond, which is highly atom-economical as it avoids the need for a pre-halogenated substrate. rsc.orgnih.gov Yields can be variable depending on the substrate.
Selectivity: Regioselectivity is a major challenge. It is primarily governed by steric factors, with borylation favoring the least hindered position. For 2,6-disubstituted pyridines, this method can be highly selective for the C4 position. digitellinc.com However, the electronic effects of substituents like the cyano group can influence and sometimes reduce this selectivity. digitellinc.com Furthermore, the pyridine (B92270) nitrogen can inhibit the iridium catalyst, leading to low reactivity. rsc.orgnih.gov
Scope: The scope can be broad, but it is highly dependent on the substrate's steric and electronic properties. While it offers a streamlined approach, extensive optimization is often required for new substrates. The cost and availability of iridium catalysts are also significant considerations.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Applicability to Target Compound |
|---|---|---|---|---|---|
| Lithium-Halogen Exchange | 4-Halo-2-cyano-6-methylpyridine | n-BuLi, Trialkyl borate | High regioselectivity, often high yield, cost-effective reagents. | Requires cryogenic temperatures, poor functional group tolerance, use of pyrophoric reagents. | Proven to be effective. |
| Miyaura Borylation | 4-Halo-2-cyano-6-methylpyridine | B₂pin₂, Pd catalyst, Base | Excellent functional group tolerance, mild reaction conditions, high yields. organic-chemistry.org | Cost of catalyst and ligands, potential for side reactions if not optimized. | Highly feasible and likely to be compatible with the cyano and methyl groups. |
| Iridium-Catalyzed C-H Borylation | 2-Cyano-6-methylpyridine | B₂pin₂, Ir catalyst, Ligand | High atom economy, avoids pre-functionalization. rsc.orgnih.gov | Challenges with regioselectivity, potential for catalyst inhibition by pyridine nitrogen, high catalyst cost. rsc.orgnih.govdigitellinc.com | Potentially viable for C4-selective borylation, but may require significant optimization due to the electronic influence of the cyano group. digitellinc.com |
Applications of 2 Cyano 6 Methylpyridin 4 Yl Boronic Acid in Advanced Organic Synthesis
Construction of Complex Polyheterocyclic Architectures
The synthesis of complex polyheterocyclic architectures is a cornerstone of modern drug discovery and materials science. Boronic acids are pivotal reagents in this field, primarily through their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Synthesis of Novel Functionalized Pyridine (B92270) Derivatives
(2-Cyano-6-methylpyridin-4-YL)boronic acid is theoretically an excellent candidate for the synthesis of highly substituted and novel functionalized pyridine derivatives. The boronic acid moiety at the 4-position allows for the introduction of various aryl, heteroaryl, or vinyl groups. This would yield a diverse library of 2,4,6-trisubstituted pyridines, which are key scaffolds in medicinal chemistry. However, specific studies detailing these transformations with this exact boronic acid are not readily found in peer-reviewed journals.
Modular Assembly of Fused and Bridged Heterocyclic Systems
The modular assembly of fused and bridged heterocyclic systems often relies on starting materials with multiple reaction sites that can be selectively addressed. The cyano and methyl groups on the this compound ring, in addition to the boronic acid itself, could potentially be utilized in sequential reactions to build more complex, rigid structures. For instance, the cyano group could be hydrolyzed, reduced, or participate in cycloaddition reactions, while the methyl group could be functionalized. Nevertheless, there is a lack of specific published examples demonstrating the use of this compound in the modular assembly of such systems.
Utility as a Building Block for Molecular Probes and Advanced Materials Precursors
The unique electronic and structural features of the cyanopyridine core suggest that derivatives of this compound could be valuable as molecular probes or as precursors to advanced materials.
Development of Chemical Tools for Biological Research
Boronic acids are known to interact with diols, a property that has been exploited in the design of sensors for saccharides and other biological molecules. While the development of fluorescent probes based on boronic acids is an active area of research, there are no specific reports on the use of this compound for creating chemical tools for biological research.
Synthesis of Monomers for Functional Polymers and Organic Electronics
Pyridine-containing polymers are of interest for applications in organic electronics due to their electron-deficient nature. The bifunctional nature of this compound (e.g., through a Suzuki coupling at the boronic acid site and further functionalization or polymerization involving the cyano or methyl group) makes it a plausible monomer for the synthesis of functional polymers. However, the literature does not currently contain specific instances of its use for this purpose.
Precursors for Advanced Ligand Design in Catalysis
Bipyridine and terpyridine derivatives are ubiquitous ligands in coordination chemistry and catalysis. This compound could serve as a key starting material for the synthesis of novel pyridine-based ligands. For example, a Suzuki coupling reaction could be employed to link this molecule to another pyridine ring, forming a bipyridine scaffold with a unique substitution pattern. While this is a logical synthetic strategy, there are no specific research articles that demonstrate the synthesis of advanced catalytic ligands starting from this particular boronic acid.
Development of New Synthetic Methodologies.
No specific new synthetic methodologies centered on the use of this compound were identified.
Integration into Parallel Synthesis and Combinatorial Libraries for Chemical Space Exploration.
No documented instances of this compound being integrated into parallel synthesis or used for the creation of combinatorial libraries were found.
Therefore, a detailed and informative article strictly adhering to the user's outline cannot be generated at this time.
Spectroscopic and Computational Characterization Methodologies in Research of 2 Cyano 6 Methylpyridin 4 Yl Boronic Acid
Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B, ¹⁹F NMR).
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It relies on the magnetic properties of atomic nuclei and can provide precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. For a molecule like (2-Cyano-6-methylpyridin-4-YL)boronic acid, one would expect distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern.
¹³C NMR: This technique probes the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, revealing the total number of non-equivalent carbons. For the target molecule, signals would be expected for the methyl carbon, the nitrile carbon, and the four distinct carbons of the pyridine ring, as well as the carbon atom bearing the boronic acid group.
¹¹B NMR: As a quadrupolar nucleus, ¹¹B is NMR-active and provides direct insight into the environment of the boron atom. The chemical shift of the ¹¹B signal is highly sensitive to the coordination state of the boron. Tricoordinate boronic acids typically show a broad signal at a lower field (around 27-33 ppm), while tetracoordinate boronate species appear at a higher field. bldpharm.comchemicalbook.com This technique is crucial for studying the pKa of the boronic acid and its interactions with diols or other binding partners.
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) |
| 2-Methylpyridine-4-boronic acid | Pyridine-H | 8.3 - 8.5 |
| Pyridine-H | 7.5 - 7.7 | |
| Methyl-H | 2.5 | |
| B(OH)₂ | Broad singlet | |
| This is an illustrative table based on general knowledge of similar compounds and not specific experimental data for this compound. |
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring and Product Confirmation.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound with high precision. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like boronic acids. In ESI-MS, the sample is ionized directly from solution, often yielding the protonated molecule [M+H]⁺ or other adducts. This method is invaluable for confirming the successful synthesis of the target compound and for monitoring the progress of a reaction by identifying intermediates and products in the reaction mixture. For this compound (C₇H₇BN₂O₂), HRMS would be used to confirm its exact mass.
Table of Expected HRMS Data:
| Compound Name | Formula | Ion | Calculated m/z |
| This compound | C₇H₇BN₂O₂ | [M+H]⁺ | 163.0673 |
| [M+Na]⁺ | 185.0492 | ||
| This table presents calculated values and does not represent actual experimental results. |
X-ray Crystallography for Solid-State Structural Analysis.
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.
For a compound like this compound, a crystal structure would definitively confirm its molecular connectivity and provide insights into its solid-state packing, including potential hydrogen bonding involving the boronic acid groups and the pyridine nitrogen. Such studies on related pyridine derivatives have provided crucial information on molecular geometry and intermolecular forces. Obtaining a single crystal suitable for X-ray diffraction is often a challenging but highly rewarding step in the characterization of a new compound.
Chromatographic and Separation Methodologies for Purity Assessment in Research Studies.
Assessing and ensuring the purity of a chemical compound is critical for the reliability of subsequent research. Chromatographic techniques are the primary methods used for both the purification of reaction products and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Common techniques for boronic acids include:
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.
Column Chromatography: The standard method for purifying compounds on a preparative scale. Silica gel is a common stationary phase, though purification of boronic acids can sometimes be challenging due to their polarity and potential for dehydration or formation of cyclic anhydrides (boroxines).
High-Performance Liquid Chromatography (HPLC): Used for both analytical purity assessment and preparative purification. Reversed-phase HPLC (e.g., with a C18 column) is frequently employed, where a polar mobile phase is used with a nonpolar stationary phase.
Theoretical and Computational Chemistry Studies.
Computational chemistry provides a powerful complement to experimental techniques, offering insights into molecular properties that can be difficult or impossible to measure directly.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for calculating the properties of molecules.
Geometry Optimization: DFT calculations can predict the lowest-energy three-dimensional structure of a molecule. This allows for the prediction of bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.
Electronic Structure Analysis: DFT is used to calculate various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. For a substituted pyridine like the target compound, these calculations can help understand the influence of the cyano and methyl groups on the electronic nature of the pyridine ring and the acidity of the boronic acid moiety.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying the most probable pathways from reactants to products. This involves the characterization of stationary points, including reactants, intermediates, transition states, and products.
For catalytic processes, such as the widely employed Suzuki-Miyaura cross-coupling reaction, reaction pathway modeling provides invaluable insights into the roles of the catalyst, substrates, and other reaction components. The catalytic cycle of such reactions is often multifaceted, involving several key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on related pyridylboronic acid systems have demonstrated that any of these steps can be rate-determining, depending on the specific reactants and conditions. nih.gov
Transition state analysis is a critical component of reaction pathway modeling. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor governing the reaction rate. By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and speed. For instance, in the Suzuki-Miyaura coupling of pyridylboronic acids, the geometry of the transition state can reveal crucial interactions between the palladium catalyst, the boronic acid, and the coupling partner. mdpi.combeilstein-journals.org
The presence of the cyano and methyl substituents on the pyridine ring of this compound is expected to significantly influence the energetics of the reaction pathway. The electron-withdrawing nature of the cyano group and the electron-donating nature of the methyl group can alter the electron density at the boron atom and the pyridine ring, thereby affecting the rates of the individual steps in the catalytic cycle. nih.gov
A hypothetical reaction coordinate diagram for a Suzuki-Miyaura coupling reaction involving this compound is presented below. This diagram illustrates the relative energies of the intermediates and transition states throughout the catalytic cycle.
| Reaction Step | Description | Relative Energy (kcal/mol) |
| Reactants | Initial substrates and catalyst | 0 |
| Oxidative Addition TS | Transition state for the addition of the aryl halide to the Pd(0) catalyst | +15-20 |
| Oxidative Addition Int | Intermediate formed after oxidative addition | +5-10 |
| Transmetalation TS | Transition state for the transfer of the pyridinyl group from boron to palladium | +20-25 |
| Transmetalation Int | Intermediate formed after transmetalation | -5-0 |
| Reductive Elimination TS | Transition state for the formation of the C-C bond and regeneration of the catalyst | +10-15 |
| Products | Final coupled product and regenerated catalyst | -20-30 |
Note: The energy values in this table are hypothetical and are intended for illustrative purposes to demonstrate the concepts of reaction pathway modeling.
Prediction of Reactivity and Selectivity in Catalytic Processes
Computational chemistry provides a predictive framework for understanding the reactivity and selectivity of this compound in various catalytic processes. By leveraging theoretical models, it is possible to forecast how the unique electronic and steric properties of this molecule will influence the outcome of a chemical reaction.
The reactivity of this compound is intrinsically linked to its electronic structure. The presence of a strongly electron-withdrawing cyano group at the 2-position and an electron-donating methyl group at the 6-position creates a unique electronic environment on the pyridine ring. DFT calculations can be employed to compute various molecular descriptors that quantify this reactivity. These descriptors include frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For instance, a lower LUMO energy would suggest a greater susceptibility to nucleophilic attack, a key step in many catalytic cycles.
Selectivity, particularly regioselectivity and chemoselectivity, is another crucial aspect that can be predicted using computational methods. In reactions where multiple outcomes are possible, computational modeling can help identify the most favorable reaction pathway by comparing the activation energies of the competing transition states. For example, if a molecule contains multiple reactive sites, calculations can determine which site is more likely to react under specific catalytic conditions.
The steric hindrance imposed by the methyl group at the 6-position can also play a significant role in determining selectivity. This steric bulk can influence the orientation of the molecule as it approaches the catalyst's active site, potentially favoring one reaction pathway over another.
Below is a table summarizing the predicted effects of the substituents on the reactivity and selectivity of this compound in a hypothetical catalytic reaction.
| Property | Influence of Cyano Group (Electron-Withdrawing) | Influence of Methyl Group (Electron-Donating & Steric Bulk) | Predicted Outcome |
| Reactivity | Increases the Lewis acidity of the boron atom, potentially accelerating transmetalation. | Electron donation may slightly decrease the Lewis acidity of boron. | Overall reactivity will be a balance of these opposing electronic effects. |
| Regioselectivity | Can direct incoming reagents to specific positions on the pyridine ring due to its influence on the electronic distribution. | Steric hindrance may block certain reaction pathways, favoring others. | The interplay of electronic and steric effects will likely lead to high regioselectivity. |
| Chemoselectivity | May activate the C-B bond for specific types of transformations. | Can influence which functional group in a multifunctional molecule reacts preferentially. | The specific catalyst and reaction conditions will be crucial in determining the chemoselective outcome. |
By integrating these computational predictions with experimental observations, a more complete and nuanced understanding of the chemical behavior of this compound can be achieved, facilitating its application in the synthesis of complex molecules.
Emerging Research Directions and Future Prospects for 2 Cyano 6 Methylpyridin 4 Yl Boronic Acid Chemistry
Sustainable and Green Chemistry Approaches in its Synthesis and Application
The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and minimized waste generation. The synthesis and application of (2-Cyano-6-methylpyridin-4-YL)boronic acid are being actively investigated through this lens.
Sustainable Synthesis:
Traditional methods for the synthesis of arylboronic acids often involve the use of organolithium or Grignard reagents, which can be hazardous and require stringent anhydrous conditions. Current research is focused on developing more sustainable alternatives. For pyridinylboronic acids, palladium-catalyzed borylation of the corresponding halopyridines with reagents like bis(pinacolato)diboron (B136004) represents a more environmentally benign approach. These reactions can often be performed in greener solvents, including aqueous media, and with lower catalyst loadings. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, is a key area of development. For instance, palladium nanoparticles supported on materials like modified graphene have shown excellent activity and recyclability in Suzuki-Miyaura coupling reactions, a primary application of boronic acids. researchgate.net
| Parameter | Traditional Methods | Green Chemistry Approaches |
| Reagents | Organolithium, Grignard reagents | Bis(pinacolato)diboron |
| Catalysts | Homogeneous Pd complexes | Heterogeneous Pd nanoparticles researchgate.net |
| Solvents | Anhydrous organic solvents | Aqueous media, green solvents researchgate.net |
| Safety | Hazardous reagents, pyrophoric | Milder and safer reagents |
| Recyclability | Difficult | Catalyst is easily recoverable and reusable researchgate.net |
Green Applications:
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Green chemistry principles are being applied to this reaction by developing catalytic systems that operate in water, use low catalyst loadings, and are phosphine-free. researchgate.net The development of bio-based catalysts and the use of sustainable reaction media are also active areas of research. mdpi.com
Exploration of Novel Catalytic Systems for Enhanced Reactivity
The efficiency and scope of reactions involving this compound are highly dependent on the catalytic system employed. Research in this area is focused on developing novel catalysts that offer higher activity, broader substrate scope, and improved functional group tolerance, particularly for challenging Suzuki-Miyaura couplings involving heteroaryl boronic acids.
The presence of the nitrogen atom in the pyridine (B92270) ring and the cyano group can influence the electronic properties of the boronic acid and potentially interact with the catalyst, necessitating the design of specialized catalytic systems. Recent advancements have seen the development of palladium complexes with sophisticated phosphine (B1218219) ligands that can effectively catalyze the coupling of Lewis-basic heteroaryl boronic esters. nih.gov Nickel-based catalysts are also emerging as a cost-effective and sustainable alternative to palladium for these transformations. nih.gov
Key areas of exploration include:
Ligand Design: Synthesis of new phosphine ligands and N-heterocyclic carbenes (NHCs) to enhance catalyst stability and activity.
Non-Precious Metal Catalysis: Development of catalysts based on abundant and less toxic metals like nickel and copper. nih.gov
Nanocatalysts: Utilization of palladium nanoparticles with high surface area and catalytic activity. mdpi.comresearchgate.net
Supramolecular Catalysis: Employing catalyst systems embedded within supramolecular structures like cyclodextrins to perform reactions in aqueous media. mdpi.com
| Catalyst System | Key Features | Potential Advantages for this compound |
| Palladium-Phosphine Complexes | High activity and selectivity | Efficient coupling of heteroaryl systems nih.gov |
| Nickel-Based Catalysts | Cost-effective, earth-abundant | Sustainable alternative to palladium nih.gov |
| Palladium Nanoparticles | High surface area, recyclable | Green and efficient catalysis mdpi.comresearchgate.net |
| Supramolecular Catalysts | Water-soluble, reusable | Enables reactions in aqueous media mdpi.com |
Role in Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. This compound and its derivatives are well-suited for integration into these modern synthetic workflows.
Flow Chemistry:
Automated Synthesis Platforms:
Automated synthesis platforms, often referred to as "molecular printers," are revolutionizing drug discovery and materials science by enabling the rapid synthesis of large libraries of compounds. chemrxiv.orgscripps.educhemistryworld.com These platforms utilize standardized building blocks and reaction protocols to assemble complex molecules in a programmable and high-throughput manner. Boronic acids, including functionalized pyridinyl derivatives, are key building blocks in these systems, particularly for iterative cross-coupling reactions. chemrxiv.org The development of stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, has been crucial for the success of these automated platforms. chemistryworld.com
| Platform | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, precise control, scalability | Safer synthesis of the boronic acid and efficient execution of its coupling reactions. nih.govsci-hub.senih.gov |
| Automated Synthesis | High-throughput synthesis, rapid library generation | Use as a building block for the automated synthesis of diverse compound libraries. chemrxiv.orgscripps.educhemistryworld.com |
Potential in Supramolecular Chemistry and Dynamic Covalent Assemblies
The boronic acid functional group is a versatile tool in supramolecular chemistry due to its ability to form reversible covalent bonds with diols, creating dynamic covalent systems. This property, combined with the hydrogen bonding and coordination capabilities of the cyanopyridine scaffold, opens up exciting possibilities for the use of this compound in the construction of complex, self-assembling architectures. nih.govnih.gov
Supramolecular Assemblies:
The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors, while the boronic acid can act as a hydrogen bond donor. These interactions can be exploited to direct the assembly of molecules into well-defined supramolecular structures such as stacked layers, helical chains, and crossed ribbons. nih.gov The study of molecular complexes of analogous compounds like 4-cyanophenylboronic acid with various N-donor ligands has provided valuable insights into the principles governing these assemblies. nih.govresearchgate.net
Dynamic Covalent Assemblies:
The reversible formation of boronate esters with diols is a cornerstone of dynamic covalent chemistry (DCC). nih.govnih.gov This allows for the creation of "smart" materials that can adapt their structure and properties in response to external stimuli such as pH or the presence of specific analytes. Potential applications for this compound in this area include:
Self-healing materials: Hydrogels and polymers incorporating boronate ester crosslinks can exhibit self-healing properties. rsc.org
Stimuli-responsive drug delivery systems: The pH-dependent stability of boronate esters can be used to design drug carriers that release their payload in specific biological environments. researchgate.net
Dynamic combinatorial libraries: The reversible nature of the boronate ester bond allows for the generation of complex libraries of molecules from a smaller set of building blocks. nih.gov
Development of Advanced Analytical Probes and Sensors
The unique electronic and binding properties of boronic acids make them ideal candidates for the development of chemosensors for a wide range of analytes. The incorporation of a cyanopyridine moiety in this compound can be leveraged to create fluorescent probes with tailored properties. nih.gov
Fluorescent Probes:
The interaction of the boronic acid group with diols, such as those found in saccharides, can lead to changes in the fluorescence properties of an appended fluorophore. nih.govnih.gov This can be due to mechanisms such as photoinduced electron transfer (PET) or changes in the intramolecular charge transfer (ICT) character of the molecule. The cyano group, being an electron-withdrawing group, can significantly influence the electronic structure and photophysical properties of the molecule, potentially leading to sensors with high sensitivity and selectivity. nih.gov The development of stilbene-based boronic acid sensors has demonstrated that the presence of both electron-donating and electron-withdrawing groups can be used to fine-tune the sensor's response. nih.gov
Electrochemical Sensors:
Boronic acids can also be integrated into electrochemical sensing platforms. The binding of an analyte to the boronic acid can alter the redox properties of the molecule or a surface to which it is attached, providing a detectable electrochemical signal. nih.gov
Potential Analytes for Detection:
Saccharides: Boronic acids are well-known for their ability to bind to sugars, making them valuable for the development of glucose sensors for diabetes management. nih.govnih.gov
Biologically important diols: Catecholamines, such as dopamine, can also be detected using boronic acid-based sensors. nih.gov
Anions: The Lewis acidic nature of the boron atom allows for the sensing of anions like fluoride (B91410) and cyanide. nih.gov
| Sensor Type | Principle of Operation | Potential Applications |
| Fluorescent Probes | Analyte binding modulates fluorescence (PET, ICT) nih.govnih.gov | Detection of saccharides, catecholamines, and other diol-containing molecules. nih.gov |
| Electrochemical Sensors | Analyte binding alters redox properties nih.gov | Development of sensitive and selective electrochemical biosensors. |
Q & A
Synthesis and Stability
Basic: What are the common synthetic routes for (2-cyano-6-methylpyridin-4-yl)boronic acid, and how can purity be ensured? Methodological Answer:
- Synthetic Routes : Boronic acids are typically synthesized via Miyaura borylation or palladium-catalyzed cross-coupling. For pyridine derivatives, protection of the boronic acid group as a pinacol ester during synthesis is critical to avoid decomposition . Post-synthesis, hydrolysis under mild acidic conditions regenerates the boronic acid.
- Purity Assurance : Use NMR to confirm boronic acid formation (characteristic shifts at 25–35 ppm for arylboronic acids) and reverse-phase HPLC for purity assessment. Avoid high-temperature purification due to boroxine formation .
Advanced: How can chemoselective synthesis be achieved in mixed organoboron systems? Methodological Answer:
- Phase-Transfer Strategies : Utilize boronic acid-selective phase transfer with polyols (e.g., mannitol) to partition boronic acids into aqueous phases while retaining boronic esters (e.g., BPin) in organic phases. This enables selective oxidation or functionalization .
- Kinetic Control : Optimize reaction pH to favor boronate ester formation with diols, leveraging the faster kinetics of boronic acid-diol binding compared to ester derivatives .
Structural and Functional Characterization
Basic: What spectroscopic techniques are most effective for characterizing this compound? Methodological Answer:
- NMR : NMR identifies boronic acid speciation (e.g., free acid vs. boroxine), while NMR detects hydroxyl proton shifts sensitive to pH and diol binding .
- Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine artifacts via in situ esterification, enabling accurate mass determination .
Advanced: How can thermal stability and degradation pathways be analyzed for flame-retardant applications? Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen/air to identify boronic acid moieties that enhance char formation (e.g., pyrene-1-boronic acid stable up to 600°C). Correlate substituent effects (e.g., electron-withdrawing cyano groups) with degradation kinetics .
Biological Interactions and Applications
Basic: How does this compound interact with glycoproteins? Methodological Answer:
- Diol Binding : The boronic acid forms reversible cyclic esters with cis-diols on glycoproteins. Surface plasmon resonance (SPR) with AECPBA-functionalized surfaces quantifies binding affinities, which are pH-dependent (optimal at pH 8.5–9.0) .
- Selectivity Enhancement : Suppress non-specific interactions using low-ionic-strength buffers (e.g., HEPES) and competitive elution with sorbitol .
Advanced: What kinetic parameters govern boronic acid-sugar binding in physiological conditions? Methodological Answer:
- Stopped-Flow Kinetics : Measure and rates using fluorescence quenching. For example, D-fructose binds faster () than D-glucose due to favorable stereoelectronics. Binding equilibrium is reached within seconds, enabling real-time glucose monitoring .
Analytical and Diagnostic Methodologies
Basic: How can trace impurities (e.g., genotoxic boronic acids) be quantified in drug substances? Methodological Answer:
- LC-MS/MS : Use triple quadrupole systems in MRM mode (e.g., m/z 119 → 89 for methyl phenylboronic acid) with LOQ <1 ppm. Avoid derivatization by optimizing ionization (ESI−) and mobile phase (0.1% formic acid in acetonitrile/water) .
Advanced: How can branched peptide boronic acids be sequenced efficiently? Methodological Answer:
- MALDI-MS/MS : Derivatize with pinacol or DHB to suppress boroxine formation. Collision-induced dissociation (CID) generates diagnostic fragments (e.g., loss of –B(OH) at 60 Da), enabling deconvolution of libraries with ≤5 boronic acid groups .
Mechanistic Studies and Drug Design
Advanced: What structural features enhance proteasome inhibition by boronic acid derivatives? Methodological Answer:
- Substrate Mimicry : Design dipeptidyl boronic acids (e.g., Bortezomib analogs) with hydrophobic side chains (e.g., pyrazylcarbonyl) to mimic natural proteasome substrates. Co-crystallization with the 20S proteasome reveals Thr1O–B coordination critical for inhibition .
- Bioisosteric Replacement : Replace labile carbonyls with boronic acids to enhance binding half-life. Computational docking (e.g., AutoDock Vina) predicts improved binding entropy due to reversible covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
